molecular formula C22H27ClN2O4S B299206 4-chloro-N-(4-ethoxyphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide

4-chloro-N-(4-ethoxyphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide

Cat. No. B299206
M. Wt: 451 g/mol
InChI Key: NNGQYOBAYLAZKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(4-ethoxyphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide is a chemical compound that has been of interest to the scientific community due to its potential applications in medical research. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

Mechanism of Action

TAK-659 works by binding to the active site of BTK and inhibiting its activity. BTK is a key mediator of B-cell receptor signaling, which is critical for the survival and proliferation of B cells. Inhibition of BTK activity leads to decreased B-cell proliferation and survival, which can be beneficial in the treatment of B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent and selective inhibitory activity against BTK. It has been found to be effective in reducing B-cell proliferation and survival in vitro and in vivo. TAK-659 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of TAK-659 is its potent and selective inhibitory activity against BTK. This makes it a valuable tool for studying B-cell receptor signaling and the role of BTK in various diseases. However, one limitation of TAK-659 is its limited solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on TAK-659. One area of interest is the development of more potent and selective BTK inhibitors. Another area of interest is the exploration of the potential applications of BTK inhibitors in the treatment of other diseases, such as multiple sclerosis and asthma. Additionally, further studies are needed to determine the optimal dosing and administration of TAK-659 in clinical trials.

Synthesis Methods

The synthesis of TAK-659 involves several steps. The first step is the synthesis of 4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide, which is achieved by reacting 4-chlorobenzenesulfonyl chloride with 4-ethoxyaniline. The second step involves the synthesis of 2-(4-methylpiperidin-1-yl)-2-oxoethylamine, which is achieved by reacting 4-methylpiperidine with acetaldehyde. The final step involves the coupling of 4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide with 2-(4-methylpiperidin-1-yl)-2-oxoethylamine to form TAK-659.

Scientific Research Applications

TAK-659 has been studied extensively for its potential applications in medical research. It has been found to be a potent and selective inhibitor of BTK, which is a key mediator of B-cell receptor signaling. BTK inhibitors have been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom macroglobulinemia. TAK-659 has also been studied for its potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.

properties

Product Name

4-chloro-N-(4-ethoxyphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide

Molecular Formula

C22H27ClN2O4S

Molecular Weight

451 g/mol

IUPAC Name

4-chloro-N-(4-ethoxyphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide

InChI

InChI=1S/C22H27ClN2O4S/c1-3-29-20-8-6-19(7-9-20)25(16-22(26)24-14-12-17(2)13-15-24)30(27,28)21-10-4-18(23)5-11-21/h4-11,17H,3,12-16H2,1-2H3

InChI Key

NNGQYOBAYLAZKN-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N(CC(=O)N2CCC(CC2)C)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)N2CCC(CC2)C)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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